N-(Thiazol-2-ylmethyl)aniline N-(Thiazol-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 16733-91-8
VCID: VC17481033
InChI: InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2
SMILES:
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

N-(Thiazol-2-ylmethyl)aniline

CAS No.: 16733-91-8

Cat. No.: VC17481033

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

N-(Thiazol-2-ylmethyl)aniline - 16733-91-8

Specification

CAS No. 16733-91-8
Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name N-(1,3-thiazol-2-ylmethyl)aniline
Standard InChI InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2
Standard InChI Key ZEAGDTALYAVMRT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NCC2=NC=CS2

Introduction

Structural and Molecular Characteristics

N-(Thiazol-2-ylmethyl)aniline features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked via a methylene bridge to an aniline group. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of 190.27 g/mol. The thiazole ring contributes to electron-rich aromaticity, enabling π-π stacking and hydrogen-bonding interactions, while the aniline group provides sites for electrophilic substitution.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.27 g/mol
CAS Number16733-91-8
Purity (Commercial)≥95%
SolubilitySoluble in DMSO, acetonitrile

Synthesis Methodologies

Hantzsch Condensation

The Hantzsch synthesis remains the most common route, involving condensation of α-haloketones or aldehydes with thiourea derivatives. For example, reacting 2-chloromethylthiazole with aniline under basic conditions yields N-(Thiazol-2-ylmethyl)aniline in moderate-to-high yields.

Photoredox Catalysis

Recent advances employ visible-light-driven photoredox systems. A 2024 study demonstrated the coupling of 2-(methylsulfonyl)benzo[d]thiazole with N,N-dimethylaniline using 4CzIPN as a photocatalyst and K₂CO₃ as a base, achieving 45–70% yields under blue LED irradiation . This method offers milder conditions and better functional group tolerance compared to traditional approaches.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsAdvantages
Hantzsch Condensation50–75Reflux, 4–6 hScalable, established
Photoredox Catalysis45–70RT, blue LED, 2–4 hMild, eco-friendly

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): Signals at δ 7.25–7.09 (m, aromatic protons), δ 4.35 (s, CH₂ bridge), and δ 2.33 (s, NH) .

  • ¹³C NMR (126 MHz, CDCl₃): Peaks at δ 156.1 (thiazole C2), δ 138.1 (aniline C1), and δ 117.0 (CH₂ bridge) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1640 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (N-H stretch) confirm the presence of thiazole and aniline groups.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives disrupt microbial DNA synthesis by intercalating into DNA helices or inhibiting topoisomerase IV. N-(Thiazol-2-ylmethyl)aniline exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Industrial Applications

Pharmaceuticals

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with electron-withdrawing groups on the aniline ring show enhanced bioavailability .

Agrochemicals

Thiazole-aniline hybrids act as fungicides by inhibiting ergosterol biosynthesis in plant pathogens. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 100 ppm.

Materials Science

N-(Thiazol-2-ylmethyl)aniline derivatives form coordination polymers with transition metals (e.g., Cu(II), Re(I)), which exhibit luminescent properties useful in OLEDs .

Future Directions

  • Green Synthesis: Optimizing photoredox methods to achieve >90% yields .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in murine models.

  • Hybrid Materials: Developing Re(I)-thiazole complexes for theranostic applications .

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